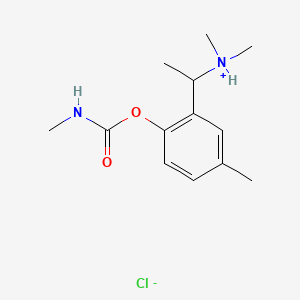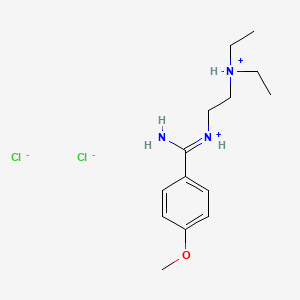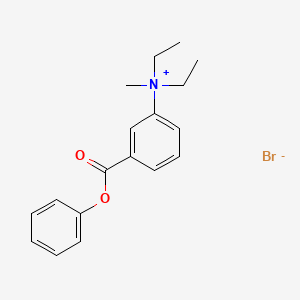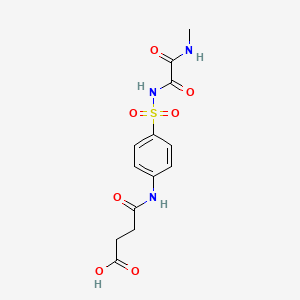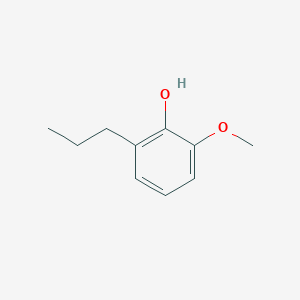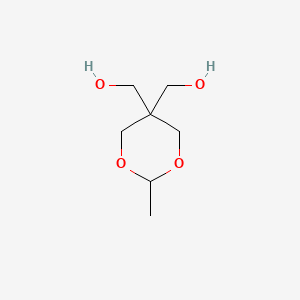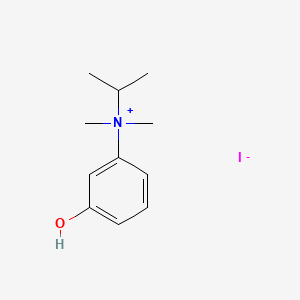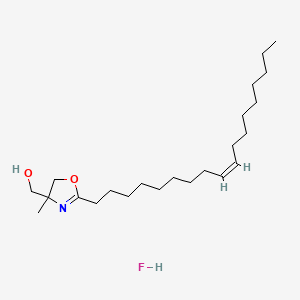
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride is a complex organic compound with a unique structure that includes an oxazole ring, a long aliphatic chain, and a hydrofluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride typically involves multiple steps. The initial step often includes the formation of the oxazole ring through a cyclization reaction. This is followed by the introduction of the aliphatic chain via a substitution reaction. The final step involves the addition of the hydrofluoride group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aliphatic chain or the oxazole ring.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, altering their activity. The long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes. The hydrofluoride group can participate in hydrogen bonding, influencing the compound’s overall stability and reactivity.
Eigenschaften
CAS-Nummer |
68298-86-2 |
|---|---|
Molekularformel |
C23H44FNO2 |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
[4-methyl-2-[(Z)-octadec-9-enyl]-5H-1,3-oxazol-4-yl]methanol;hydrofluoride |
InChI |
InChI=1S/C23H43NO2.FH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(2,20-25)21-26-22;/h10-11,25H,3-9,12-21H2,1-2H3;1H/b11-10-; |
InChI-Schlüssel |
WQMOAMFHAPFUDC-GMFCBQQYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCC1=NC(CO1)(C)CO.F |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(C)CO.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



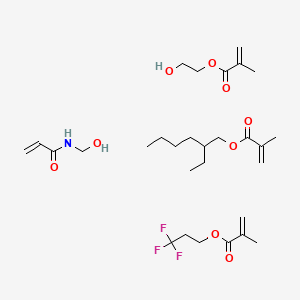

![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)

